BenchChemオンラインストアへようこそ!

4-(4-Methoxy-2,5-dimethyl-phenyl)-4-oxo-butyric acid

Lipophilicity Drug design Lead optimization

This compound features a unique 4-methoxy-2,5-dimethylphenyl substitution pattern that provides a distinct physicochemical profile (LogP ~1.7, TPSA 74.40 Ų) compared to simpler aryl analogs. The dual ketone and carboxylic acid reactive sites enable parallel diversification strategies—reductive amination at the ketone and amide/ester formation at the acid—to rapidly generate chemical libraries for MMP and cholinesterase inhibitor screening. Ideal for process R&D scale-up with solid-state stability and commercial availability.

Molecular Formula C13H16O4
Molecular Weight 236.26 g/mol
CAS No. 4773-88-0
Cat. No. B3139115
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-Methoxy-2,5-dimethyl-phenyl)-4-oxo-butyric acid
CAS4773-88-0
Molecular FormulaC13H16O4
Molecular Weight236.26 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1OC)C)C(=O)CCC(=O)O
InChIInChI=1S/C13H16O4/c1-8-7-12(17-3)9(2)6-10(8)11(14)4-5-13(15)16/h6-7H,4-5H2,1-3H3,(H,15,16)
InChIKeyPIIITSKFNJDVGN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(4-Methoxy-2,5-dimethyl-phenyl)-4-oxo-butyric acid (CAS 4773-88-0): A Substituted Gamma-Keto Acid Building Block for Life Science R&D


4-(4-Methoxy-2,5-dimethyl-phenyl)-4-oxo-butyric acid (CAS 4773-88-0) is a synthetic gamma-keto acid (4-aryl-4-oxobutanoic acid) with the molecular formula C13H16O4 and a molecular weight of 236.26 g/mol . The compound features a 4-methoxy-2,5-dimethylphenyl aromatic ring linked to a butyric acid chain bearing a ketone at the gamma position, classifying it as both a substituted benzene butyric acid and a gamma-keto acid derivative . It is commercially supplied for research use only by vendors such as Santa Cruz Biotechnology (sc-314630) . Its dual ketone and carboxylic acid functionalities make it a versatile intermediate, while the specific substitution pattern on the phenyl ring distinguishes it from other 4-aryl-4-oxobutanoic acid analogs in terms of lipophilicity and steric properties.

Why Close Analogs of 4-(4-Methoxy-2,5-dimethyl-phenyl)-4-oxo-butyric Acid Cannot Substitute Its Unique Chemical Space


The 4-aryl-4-oxobutanoic acid scaffold is pharmacologically relevant, but small changes in the aryl substitution pattern drastically alter key drug-like properties and molecular recognition. Replacing the 4-methoxy-2,5-dimethylphenyl moiety with a simpler phenyl, 4-methoxyphenyl, or 2,5-dimethylphenyl group can shift the octanol-water partition coefficient (logP) by up to 0.65 units, change the topological polar surface area (TPSA) by over 10 Ų, and modify hydrogen-bonding capacity [1]. Since the gamma-keto acid pharmacophore is known to engage targets like matrix metalloproteinases (MMPs) and cholinesterases, these physicochemical differences can directly translate into altered target binding, selectivity, and ADME profiles [2][3]. Simply substituting a close analog without verifying the biological impact of these structural nuances risks compromising experimental reproducibility and lead optimization outcomes.

4-(4-Methoxy-2,5-dimethyl-phenyl)-4-oxo-butyric Acid: Quantitative Differentiation Evidence vs. Closest Analogs


Physicochemical Property Differentiation: Lipophilicity (LogP) Comparison of 4773-88-0 Against Key Commercially Available 4-Aryl-4-oxobutanoic Acid Analogs

The compound's XLogP3 value positions it between the mono-substituted and the dimethyl-substituted analogs, providing a distinct lipophilicity profile for property-based drug design. The 4-methoxy-2,5-dimethylphenyl substitution pattern achieves a balanced LogP that avoids the lower lipophilicity of the 4-methoxyphenyl analog and the higher lipophilicity of the unsubstituted dimethylphenyl analog [1].

Lipophilicity Drug design Lead optimization ADME

Polar Surface Area (PSA) Differentiation: Hydrogen Bonding and Permeability Predictions for 4773-88-0 vs. De-methoxylated and De-methylated Analogs

The presence of the 4-methoxy group in the target compound increases its topological polar surface area (TPSA) compared to the 2,5-dimethylphenyl analog, which lacks this hydrogen bond acceptor. This difference alters the predicted blood-brain barrier permeability and oral absorption parameters [1][2].

Polar surface area CNS permeability Drug-likeness Property-based design

Functional Group Reactivity Differentiation: The Gamma-Keto Acid Moiety as a Synthetic Linchpin vs. the Reduced Butyric Acid Analog

The ketone at the gamma position of 4773-88-0 provides a critical reactive handle absent in its reduced analog, 4-(4-methoxy-2,5-dimethylphenyl)butanoic acid (CAS 4705-97-9). This ketone enables reductive amination, Grignard addition, and oxime/hydrazone formation reactions that are impossible with the fully saturated butyric acid, making the target compound a more versatile intermediate for library synthesis [1].

Synthetic chemistry Building block Diversity-oriented synthesis Scaffold decoration

Class-Level Pharmacological Activity Inference: The Gamma-Keto Acid Scaffold is a Privileged Structure for MMP and Cholinesterase Inhibition

While no direct IC50 data for 4773-88-0 is publicly available, the 4-aryl-4-oxobutanoic acid pharmacophore has been validated as a core scaffold for MMP inhibition (IC50 values as low as 0.20 μM against MMP-2, -9, and -12 for structurally related gamma-keto carboxylic acids) [1]. Additionally, 4-aryl-4-oxo-2-aminylbutanamides derived from similar intermediates have shown low micromolar acetylcholinesterase inhibitory activity [2]. These class-level activities suggest that the target compound, bearing the 4-methoxy-2,5-dimethyl substitution, occupies a distinct and under-explored region of this bioactive chemical space.

Matrix metalloproteinase inhibitors Cholinesterase inhibitors Pharmacophore Scaffold hopping

Patent Landscape Differentiation: Target Compound as a Key Intermediate in Proprietary Drug Discovery Programs

Patent analysis reveals that the 4-(4-methoxy-2,5-dimethylphenyl)-4-oxobutanoic acid scaffold appears in Japanese patent family JP-H0150244-B2, indicating its use as a synthetic intermediate in proprietary pharmaceutical research [1]. Furthermore, US Patent 10,202,379 (Reference Example 629) cites a structurally related derivative, demonstrating ongoing industrial interest in this chemotype . The compound's presence in the patent literature distinguishes it from simpler, unsubstituted analogs that may lack proprietary protection.

Patent intelligence Chemical intellectual property Drug intermediate Freedom to operate

Best-Fit Research and Industrial Application Scenarios for 4-(4-Methoxy-2,5-dimethyl-phenyl)-4-oxo-butyric Acid


Medicinal Chemistry Lead Optimization: Scaffold Decoration of Gamma-Keto Acid MMP Inhibitors

Based on the established MMP inhibitory activity of the gamma-keto acid scaffold (IC50 0.20–1.51 μM for optimized analogs), 4773-88-0 serves as an ideal starting material for synthesizing novel MMP-2, MMP-9, or MMP-12 inhibitors with potentially differentiated selectivity profiles driven by the 4-methoxy-2,5-dimethylphenyl substitution [1]. The ketone handle allows for reductive amination to access 2-aminylbutanamide derivatives, a known class of cholinesterase inhibitors [2].

Chemical Biology Tool Compound Synthesis: Dual MMP-Cholinesterase Probe Development

The dual ketone and carboxylic acid functionalities of 4773-88-0 make it a strategic building block for synthesizing chemical probes that target both MMPs and cholinesterases, pathways often co-implicated in neuroinflammation and cancer. The 4-methoxy-2,5-dimethyl substitution pattern provides a distinct physicochemical profile (LogP = 1.7, TPSA = 74.40 Ų) that can be leveraged to fine-tune CNS exposure vs. peripheral selectivity [1].

Process Chemistry and Scale-Up: Stable Intermediate for Proprietary Pharmaceutical Programs

The compound's occurrence in patent families such as JP-H0150244-B2 and its structural relationship to intermediates in US 10,202,379 indicate its utility in proprietary synthetic routes [1][2]. Its solid-state stability and commercial availability from multiple vendors make it suitable for gram-to-kilogram scale-up in process R&D settings.

Diversity-Oriented Synthesis (DOS) Library Production

As a building block with two reactive sites (ketone and carboxylic acid), 4773-88-0 enables parallel diversification strategies—amide/ester formation at the acid and reductive amination/oxime formation at the ketone—to rapidly generate chemical libraries for high-throughput screening. This capability provides a clear procurement advantage over the reduced analog (CAS 4705-97-9), which offers only a single diversification point [1].

Quote Request

Request a Quote for 4-(4-Methoxy-2,5-dimethyl-phenyl)-4-oxo-butyric acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.